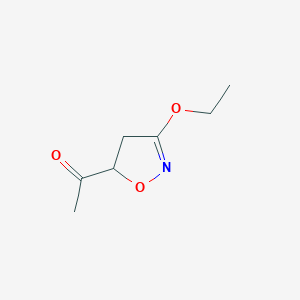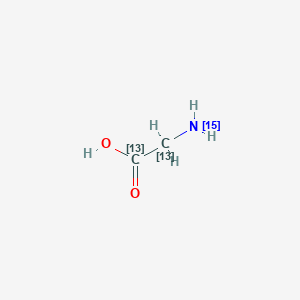
3,5-Diisopropylisoxazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diisopropylisoxazol-4-amine, commonly known as DIPOA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been used in various studies due to its unique properties and potential applications.
Mécanisme D'action
DIPOA is believed to exert its effects through the modulation of certain receptors in the brain. Specifically, it has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. By binding to this receptor, DIPOA may modulate the activity of neurons, leading to changes in behavior and physiology.
Effets Biochimiques Et Physiologiques
DIPOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, DIPOA has been shown to enhance the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DIPOA in lab experiments is its unique properties, which make it a valuable tool for studying the modulation of neuronal activity. Additionally, DIPOA is relatively easy to synthesize and can be obtained in high yields. However, there are also limitations to using DIPOA in lab experiments. For example, its effects may be difficult to interpret due to its complex mechanism of action. Additionally, the use of DIPOA may be limited by ethical considerations, as it has been shown to modulate behavior and physiology.
Orientations Futures
There are several future directions for research involving DIPOA. One potential direction is the development of new drugs based on the structure of DIPOA. Additionally, DIPOA may be studied further for its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, research may focus on elucidating the precise mechanism of action of DIPOA, which may provide insights into the modulation of neuronal activity. Finally, research may focus on the synthesis of new derivatives of DIPOA, which may have improved properties and potential applications.
Méthodes De Synthèse
DIPOA can be synthesized through a reaction between 3,5-diisopropylisoxazole and ammonium chloride. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol. The yield of DIPOA can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
DIPOA has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals. DIPOA has also been used in the development of new materials, such as polymers and catalysts. Furthermore, DIPOA has been studied for its potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain receptors in the brain.
Propriétés
Numéro CAS |
134651-05-1 |
|---|---|
Nom du produit |
3,5-Diisopropylisoxazol-4-amine |
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
3,5-di(propan-2-yl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C9H16N2O/c1-5(2)8-7(10)9(6(3)4)12-11-8/h5-6H,10H2,1-4H3 |
Clé InChI |
HPEHRWPQJJSKAA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NO1)C(C)C)N |
SMILES canonique |
CC(C)C1=C(C(=NO1)C(C)C)N |
Synonymes |
4-Isoxazolamine,3,5-bis(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)






![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)